
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is a chemical compound with the molecular formula C3H3Cl2F3O2·3H2O. It is a derivative of acetone, where the hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3,3-Dichlor-1,1,1-trifluoracetotrihydrat beinhaltet typischerweise die Chlorierung und Fluorierung von Aceton. Eine übliche Methode beinhaltet die Reaktion von Aceton mit Chlorgas in Gegenwart eines Katalysators, gefolgt von der Fluorierung mit einem Fluorierungsmittel wie Fluorwasserstoff oder einem Fluor-Gasgemisch. Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von 3,3-Dichlor-1,1,1-trifluoracetotrihydrat mit Hilfe von kontinuierlichen Durchflussreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Trihydratform wird durch Kristallisation aus wässrigen Lösungen gewonnen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3,3-Dichlor-1,1,1-trifluoracetotrihydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Es unterliegt aufgrund des Vorhandenseins elektronenziehender Gruppen (Chlor und Fluor) leicht nukleophilen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine (NH2R) werden häufig eingesetzt.
Hauptprodukte:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Kohlenwasserstoffe.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlor-1,1,1-trifluoracetotrihydrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese eingesetzt, insbesondere bei der Herstellung fluorierter und chlorierter organischer Verbindungen.
Biologie: Es dient als Werkzeug in biochemischen Studien, um Enzymmechanismen und Proteininteraktionen zu untersuchen.
Medizin: Die Forschung über sein Potenzial als Vorläufer für pharmazeutische Verbindungen ist im Gange.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Mechanismus, durch den 3,3-Dichlor-1,1,1-trifluoracetotrihydrat seine Wirkungen entfaltet, beinhaltet seine Fähigkeit, aufgrund des Vorhandenseins elektronenziehender Gruppen als Elektrophil zu wirken. Dies macht es gegenüber Nukleophilen sehr reaktiv und erleichtert verschiedene chemische Transformationen. Die beteiligten molekularen Ziele und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, für die es verwendet wird.
Ähnliche Verbindungen:
- 1,1-Dichlor-3,3,3-trifluoraceto
- 3,3-Dichlor-1,1,1-trifluor-2-propanon
- Trifluoraceto
Vergleich: 3,3-Dichlor-1,1,1-trifluoracetotrihydrat ist aufgrund seiner Trihydratform einzigartig, die seine Reaktivität und Löslichkeit beeinflusst. Im Vergleich zu ähnlichen Verbindungen bietet es besondere Vorteile in bestimmten synthetischen Anwendungen, insbesondere wenn eine Hydratation für die Reaktionsbedingungen oder die Produktstabilität von Vorteil ist.
Diese umfassende Übersicht hebt die Bedeutung von 3,3-Dichlor-1,1,1-trifluoracetotrihydrat in verschiedenen Bereichen hervor und unterstreicht seine einzigartigen Eigenschaften und vielseitigen Anwendungen
Wirkmechanismus
The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dichloro-3,3,3-trifluoroacetone
- 3,3-Dichloro-1,1,1-trifluoro-2-propanone
- Trifluoroacetone
Comparison: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is unique due to its trihydrate form, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, particularly where hydration is beneficial for the reaction conditions or product stability.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Eigenschaften
Molekularformel |
C3H7Cl2F3O4 |
|---|---|
Molekulargewicht |
234.98 g/mol |
IUPAC-Name |
3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate |
InChI |
InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2 |
InChI-Schlüssel |
LCQAKKCZHXCPIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




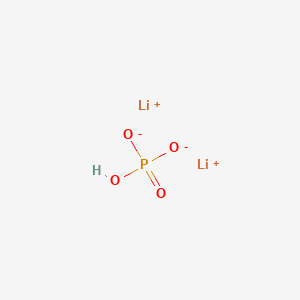
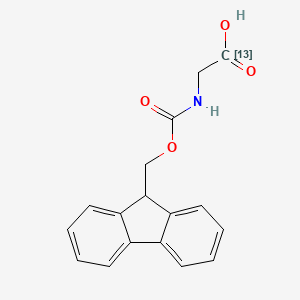
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
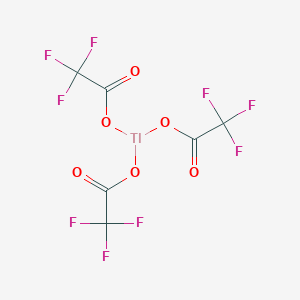
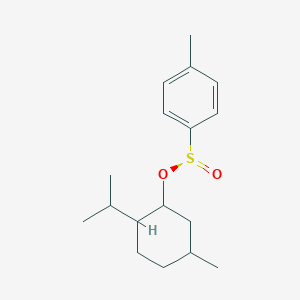
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)


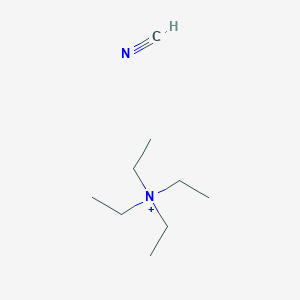
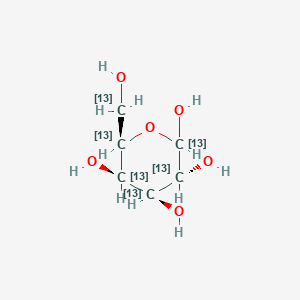
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
